molecular formula C24H30FNO3 B12619737 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol

1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol

Cat. No.: B12619737
M. Wt: 399.5 g/mol
InChI Key: FAACTDGNFHHGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorobenzyl group, and an octahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3-fluorobenzylamine. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the isoquinoline core.

    Hydrogenation: The isoquinoline core is then hydrogenated to form the octahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents used in the reactions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethoxyphenyl)-2-(3-chlorobenzyl)octahydroisoquinolin-4a(2H)-ol
  • 1-(2,4-dimethoxyphenyl)-2-(3-bromobenzyl)octahydroisoquinolin-4a(2H)-ol
  • 1-(2,4-dimethoxyphenyl)-2-(3-methylbenzyl)octahydroisoquinolin-4a(2H)-ol

Uniqueness

1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C24H30FNO3

Molecular Weight

399.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol

InChI

InChI=1S/C24H30FNO3/c1-28-19-9-10-20(22(15-19)29-2)23-21-8-3-4-11-24(21,27)12-13-26(23)16-17-6-5-7-18(25)14-17/h5-7,9-10,14-15,21,23,27H,3-4,8,11-13,16H2,1-2H3

InChI Key

FAACTDGNFHHGQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3CCCCC3(CCN2CC4=CC(=CC=C4)F)O)OC

Origin of Product

United States

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